molecular formula C20H17FN6OS B2872079 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034243-87-1

5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2872079
CAS No.: 2034243-87-1
M. Wt: 408.46
InChI Key: QUHADHGYZHPWBA-UHFFFAOYSA-N
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Description

5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a piperazine ring, a pyrimidine moiety, a thiophene ring, and an oxadiazole ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the piperazine derivative: The reaction of 2-fluoroaniline with piperazine under appropriate conditions to form 4-(2-fluorophenyl)piperazine.

    Synthesis of the pyrimidine intermediate: The condensation of 4-(2-fluorophenyl)piperazine with a suitable pyrimidine derivative.

    Construction of the oxadiazole ring: The cyclization of the pyrimidine intermediate with a thiophene carboxylic acid derivative in the presence of dehydrating agents to form the final oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(4-(2-Chlorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(4-(4-(2-Methylphenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(4-(4-(2-Nitrophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring contributes to its ability to form hydrogen bonds and interact with biological targets.

Biological Activity

The compound 5-(4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

The compound's molecular formula is C19H20FN5O2SC_{19}H_{20}F_{N_5}O_{2}S with a molecular weight of approximately 373.46 g/mol. Its structure includes a piperazine ring, a pyrimidine moiety, and an oxadiazole core, which are known to contribute to various pharmacological activities.

Antidepressant Activity

Recent studies have indicated that derivatives of piperazine and oxadiazole exhibit significant activity against monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters linked to mood regulation. For instance, compounds similar to our target compound have shown IC50 values as low as 0.116 µM against MAO-A, indicating strong inhibitory potential . This suggests that the target compound may also possess antidepressant-like effects.

Anticancer Activity

The oxadiazole derivatives have been reported to exhibit anticancer properties. In vitro studies demonstrated that certain oxadiazole compounds can induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3 . The presence of electron-withdrawing groups in the structure has been associated with enhanced antitumor activity, potentially making the target compound a candidate for further investigation in cancer therapy.

Antimicrobial Activity

Compounds containing oxadiazole rings have been explored for their antimicrobial properties. Preliminary data suggest that modifications in the oxadiazole structure can lead to enhanced activity against various bacterial strains . The specific activity of the target compound remains to be thoroughly evaluated.

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : The interaction with MAO-A suggests a mechanism where the compound modulates neurotransmitter levels, potentially alleviating depressive symptoms.
  • Induction of Apoptosis : The activation of apoptotic pathways indicates that the compound may disrupt cancer cell proliferation by promoting cell death.
  • Antimicrobial Action : The structural features may allow for interaction with bacterial cell membranes or essential metabolic pathways.

Case Studies

  • MAO Inhibition : In a study evaluating various oxadiazole derivatives, one derivative showed a significant inhibition profile against MAO-A compared to standard drugs like Moclobemide, suggesting that structural modifications can lead to enhanced efficacy .
  • Antitumor Efficacy : Another study highlighted that certain oxadiazole derivatives were effective in inhibiting growth in cancer cell lines under both normoxic and hypoxic conditions. The introduction of specific substituents was found to increase activity significantly .

Data Summary Table

Compound Activity Type IC50 Value (µM) Mechanism
Target CompoundMAO-A InhibitionTBDEnzyme inhibition
Similar DerivativeAnticancer10.38Apoptosis induction
Oxadiazole DerivativeAntimicrobialTBDDisruption of bacterial metabolism

Properties

IUPAC Name

5-[4-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c21-15-4-1-2-5-16(15)26-7-9-27(10-8-26)19-14(12-22-13-23-19)20-24-18(25-28-20)17-6-3-11-29-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHADHGYZHPWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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